molecular formula C22H21BO2 B1444479 2-(Fluoranthen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 863878-53-9

2-(Fluoranthen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1444479
M. Wt: 328.2 g/mol
InChI Key: GECBKKNKRQJNCX-UHFFFAOYSA-N
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Description

The compound is a derivative of fluoranthene, a polycyclic aromatic hydrocarbon (PAH). Fluoranthene derivatives are often used as intermediates in the synthesis of various compounds .


Molecular Structure Analysis

The molecular structure of fluoranthene derivatives can be complex due to the presence of multiple aromatic rings. The InChI code for (fluoranthen-3-yl)boronic acid, a related compound, is 1S/C16H11BO2/c18-17(19)15-9-8-13-11-5-2-1-4-10(11)12-6-3-7-14(15)16(12)13/h1-9,18-19H .


Physical And Chemical Properties Analysis

The physical and chemical properties of fluoranthene derivatives can vary depending on their specific structure. For example, (fluoranthen-3-yl)boronic acid has a molecular weight of 246.07 and is a solid at room temperature .

Scientific Research Applications

1. Synthesis and Characterization

2-(Fluoranthen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been utilized in various synthetic and characterization studies. For instance, the compound has been used in the syntheses of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes via palladium-catalyzed borylation of arylbromides (Takagi & Yamakawa, 2013). Additionally, it has been incorporated into the synthesis of novel compounds such as 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl) benzonitrile (Wu et al., 2021).

2. Electrochemical Properties

The electrochemical properties of derivatives of 2-(Fluoranthen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane have been extensively studied. For instance, electrochemical analyses of similar organoboron compounds have been conducted, revealing insights into their oxidation potentials and substitution reactions (Tanigawa et al., 2016).

3. Catalysis and Polymerization

This compound has been used as a catalyst and in polymerization reactions. For example, it was involved in the alkoxide-catalyzed reduction of ketones with pinacolborane (Query et al., 2011), and in the palladium-catalyzed polycondensation for the synthesis of polyfluorene (Yokoyama et al., 2007).

Safety And Hazards

Fluoranthene derivatives can have various safety and hazard profiles depending on their specific structure. For example, (fluoranthen-3-yl)boronic acid has the signal word “Warning” and has hazard statements H302, H312, and H332 .

Future Directions

The future directions for research and development involving fluoranthene derivatives could include exploring their potential uses in various fields such as organic light-emitting diodes (OLEDs), where they can serve as intermediates .

properties

IUPAC Name

2-fluoranthen-3-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BO2/c1-21(2)22(3,4)25-23(24-21)19-13-12-17-15-9-6-5-8-14(15)16-10-7-11-18(19)20(16)17/h5-13H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GECBKKNKRQJNCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC=C4C3=C(C=C2)C5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Fluoranthen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SM Kim, JH Yun, SH Han, JY Lee - Journal of Industrial and Engineering …, 2020 - Elsevier
Novel aromatic extended carbazoles, 9H-fluoreno[9,1-bc]carbazole, 9H-dibenzo[a,c]carbazole, and 15H-phenanthro[9,10-a]carbazole, were developed as donor moieties constructing …
Number of citations: 5 www.sciencedirect.com

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